molecular formula C19H13BrO4 B11649629 3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

Cat. No.: B11649629
M. Wt: 385.2 g/mol
InChI Key: GULUGDURMLAXOX-OQLLNIDSSA-N
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Description

3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is an organic compound characterized by its unique structure, which includes a bromophenyl group, an oxofuran ring, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 5-(4-bromophenyl)-2-oxofuran-3(2H)-one.

    Ylidene Formation: The intermediate is then reacted with 3-formylphenyl acetate under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxofuran ring to a dihydrofuran or tetrahydrofuran ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the oxofuran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetonitrile: Similar in structure but lacks the oxofuran and phenyl acetate moieties.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromophenyl group and a heterocyclic ring but differs in the type of ring and functional groups.

Uniqueness

3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is unique due to its combination of a bromophenyl group, an oxofuran ring, and a phenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H13BrO4

Molecular Weight

385.2 g/mol

IUPAC Name

[3-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H13BrO4/c1-12(21)23-17-4-2-3-13(10-17)9-15-11-18(24-19(15)22)14-5-7-16(20)8-6-14/h2-11H,1H3/b15-9+

InChI Key

GULUGDURMLAXOX-OQLLNIDSSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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